(1R)-1-Azido-4-chloro-2,3-dihydro-1H-indene
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Overview
Description
(1R)-1-Azido-4-chloro-2,3-dihydro-1H-indene: is an organic compound characterized by the presence of an azido group and a chlorine atom attached to an indene framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-Azido-4-chloro-2,3-dihydro-1H-indene typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-chloro-2,3-dihydro-1H-indene.
Azidation Reaction: The azido group is introduced through a nucleophilic substitution reaction, where sodium azide reacts with 4-chloro-2,3-dihydro-1H-indene under suitable conditions, such as in the presence of a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (1R)-1-Azido-4-chloro-2,3-dihydro-1H-indene can undergo nucleophilic substitution reactions, where the azido group can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially forming nitrene intermediates.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Reduction: Hydrogen gas with palladium catalyst.
Oxidation: Various oxidizing agents, depending on the desired product.
Major Products Formed:
Substitution: Formation of substituted indene derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of nitrene intermediates and other oxidized products.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: (1R)-1-Azido-4-chloro-2,3-dihydro-1H-indene serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Potential Drug Development: The compound’s unique structure may be explored for developing new pharmaceuticals, particularly those targeting specific biological pathways.
Industry:
Materials Science: The compound may be used in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1R)-1-Azido-4-chloro-2,3-dihydro-1H-indene involves its ability to participate in various chemical reactions due to the presence of the azido and chloro groups. These functional groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The specific pathways and molecular targets would depend on the context of its application, such as in synthetic chemistry or biological systems.
Comparison with Similar Compounds
(1R)-1-Azido-2,3-dihydro-1H-indene: Similar structure but lacks the chlorine atom.
4-Chloro-2,3-dihydro-1H-indene: Similar structure but lacks the azido group.
(1R)-1-Azido-4-bromo-2,3-dihydro-1H-indene: Similar structure with a bromine atom instead of chlorine.
Uniqueness:
- The presence of both azido and chloro groups in (1R)-1-Azido-4-chloro-2,3-dihydro-1H-indene makes it unique compared to its analogs. This dual functionality allows for a wider range of chemical reactions and potential applications.
Properties
IUPAC Name |
(1R)-1-azido-4-chloro-2,3-dihydro-1H-indene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-8-3-1-2-7-6(8)4-5-9(7)12-13-11/h1-3,9H,4-5H2/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMACNSODEZCDIR-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N=[N+]=[N-])C=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1N=[N+]=[N-])C=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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